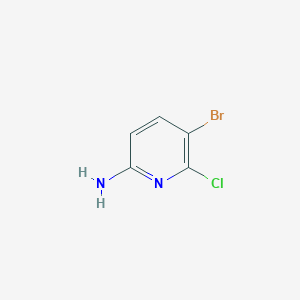

5-Bromo-6-chloropyridin-2-amine

説明

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Pharmaceutical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous and vital scaffold in organic chemistry and medicinal chemistry. nih.govresearchgate.netnih.gov Its presence in natural products like alkaloids (e.g., nicotine) and vitamins (e.g., niacin) underscores its fundamental role in biological systems. nih.gov In the realm of synthetic chemistry, pyridine and its derivatives are not only common solvents but also serve as crucial precursors and intermediates for the construction of more complex molecules. nih.gov

The significance of the pyridine scaffold in pharmaceutical science is particularly noteworthy. It is considered a "privileged scaffold," meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.govrsc.org This versatility has led to the incorporation of the pyridine nucleus in over 7,000 existing drug molecules. nih.gov The nitrogen atom in the pyridine ring can improve the water solubility of a molecule, a desirable property for drug candidates. nih.gov Consequently, numerous therapeutic agents across a broad spectrum of activities, including antibacterial, antiviral, and anticancer agents, are built upon the pyridine framework. researchgate.netnih.gov

Role of Halogenation and Amination in Pyridine Functionalization

The functionalization of the pyridine ring through the introduction of various substituents is a key strategy for modulating its electronic properties and biological activity. Halogenation and amination are two of the most important transformations in pyridine chemistry.

Halogenation , the introduction of a halogen atom (F, Cl, Br, I) onto the pyridine ring, is a critical step in the synthesis of a vast array of derivatives for drug and agrochemical development. nih.govnsf.gov The carbon-halogen bond serves as a versatile handle for subsequent bond-forming reactions, allowing for the diversification of molecular structures in structure-activity relationship (SAR) studies. nsf.govchemrxiv.org However, the electron-deficient nature of the pyridine ring makes direct electrophilic halogenation challenging, often requiring harsh reaction conditions. nih.govnsf.gov This has spurred the development of innovative synthetic methods to achieve regioselective halogenation under milder conditions. nih.govnih.gov

Amination , the introduction of an amino group, is another fundamental functionalization strategy. Aminopyridines are essential structural motifs found in numerous bioactive natural products and pharmacologically significant compounds. mdpi.com The amino group, with its ability to act as both a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and binding to biological targets. mdpi.com The electronic and steric effects of the amino group, often in concert with other substituents like halogens, are critical for the development of new drugs and functional materials. mdpi.com

Specific Context of 5-Bromo-6-chloropyridin-2-amine within Halopyridine Chemistry

This compound is a dihalogenated aminopyridine that has garnered significant attention as a versatile building block in organic synthesis. The presence of three distinct functional groups—an amino group and two different halogen atoms (bromo and chloro) at specific positions on the pyridine ring—provides a rich platform for a variety of chemical transformations.

The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. The C-Br bond is generally more reactive towards certain cross-coupling reactions, enabling the introduction of new substituents at the 5-position while leaving the chloro group at the 6-position intact for subsequent modifications. This chemoselectivity is a valuable tool for the stepwise construction of complex molecular architectures.

The amino group at the 2-position can be readily diazotized and replaced with other functional groups, further expanding the synthetic utility of this compound. Additionally, the amino group can direct metallation to the adjacent C-3 position, providing another avenue for derivatization. The interplay of these functional groups makes this compound a highly valuable intermediate in the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₅H₄BrClN₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 207.46 g/mol | sigmaaldrich.combiosynth.com |

| CAS Number | 358672-65-8 | nih.govbiosynth.com |

| Canonical SMILES | C1=CC(=NC(=C1Br)Cl)N | nih.gov |

| InChI Key | BUTBOALODZMXJV-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 93 °C | biosynth.com |

| Boiling Point | 285 °C | biosynth.com |

Structure

3D Structure

特性

IUPAC Name |

5-bromo-6-chloropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2/c6-3-1-2-4(8)9-5(3)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUTBOALODZMXJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625114 | |

| Record name | 5-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358672-65-8 | |

| Record name | 5-Bromo-6-chloro-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358672-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-6-chloropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 5 Bromo 6 Chloropyridin 2 Amine

Established Synthetic Routes to 5-Bromo-6-chloropyridin-2-amine

Halogenation and Amination Approaches

The synthesis of substituted pyridines often involves a sequence of halogenation and amination reactions. The introduction of halogen atoms, such as bromine and chlorine, onto the pyridine (B92270) ring activates it for subsequent nucleophilic substitution, including amination, to introduce the desired amino group. The order of these reactions is crucial for achieving the correct isomer.

The direct amination of halopyridines can be challenging and often requires harsh conditions. For instance, the reaction of 2-chloropyridine (B119429) with amines may be unsatisfactory. researchgate.net However, the reactivity can be enhanced by the presence of other electron-withdrawing groups on the pyridine ring. researchgate.net The order of halide leaving group ability in nucleophilic aromatic substitution (SNAr) reactions is typically F > Cl ≈ Br > I, which is a key consideration in designing a synthetic sequence. researchgate.net

One approach to synthesizing aminopyridines is through the conversion of pyridine N-oxides. These can be converted to 2-aminopyridines in a one-pot reaction with high selectivity and good functional group compatibility. nih.govnih.gov This method provides a milder alternative to traditional SNAr chemistry. nih.gov

Regioselective Synthesis of Pyridine Derivatives

Achieving the desired substitution pattern on a pyridine ring is a significant challenge due to the electronic nature of the heterocycle. Regioselective synthesis aims to control the position of incoming functional groups. Various strategies have been developed to address this, including directed metalation and halogen/metal exchange reactions. znaturforsch.com

The use of activating groups, such as in pyridine N-oxides, can direct the regioselective addition of nucleophiles. For example, pyridine N-oxide derivatives activated by trifluoromethanesulfonic anhydride (B1165640) can selectively yield either 2- or 4-substituted pyridines. nih.gov Similarly, the formation of borane (B79455) adducts with pyridine derivatives can facilitate regioselective C(sp³)–H and C(sp²)–H functionalization under mild conditions. rsc.org

For di-substituted pyridines, such as 2,6-dichloropyridine (B45657), regioselective magnesiation can be achieved at the 4-position, allowing for subsequent functionalization. znaturforsch.com The choice of base and reaction conditions is critical in directing the regioselectivity of these reactions.

Precursor-based Synthesis: Utilization of 2-Amino-6-chloropyridine (B103851)

A common and effective strategy for synthesizing this compound involves the use of a readily available precursor, 2-amino-6-chloropyridine. biosynth.com This starting material already contains the desired amino group at the 2-position and the chloro group at the 6-position. Therefore, the main synthetic challenge is the regioselective introduction of a bromine atom at the 5-position.

The synthesis of the precursor, 2-amino-6-chloropyridine, can be achieved from 2,6-dichloropyridine. One method involves the reduction of 2-hydrazino-6-chloropyridine, which is formed by reacting 2,6-dichloropyridine with hydrazine. Another approach is the electrochemical hydrogenation of 5-chloro-2-nitropyridine. chemicalbook.com

Once 2-amino-6-chloropyridine is obtained, the subsequent bromination at the 5-position can be carried out. This step must be carefully controlled to ensure the desired regioselectivity and to avoid over-bromination or other side reactions. The presence of the amino group at the 2-position and the chloro group at the 6-position influences the electronic properties of the pyridine ring, directing the electrophilic substitution of bromine to the 5-position.

Advanced and Green Synthetic Approaches

Metal-Catalyzed Cross-Coupling Reactions for C-C, C-N, and C-Halogen Bond Formation

Modern synthetic chemistry has increasingly turned to metal-catalyzed cross-coupling reactions to form carbon-carbon, carbon-nitrogen, and carbon-halogen bonds with high efficiency and selectivity. These methods offer significant advantages over traditional approaches, often proceeding under milder conditions with greater functional group tolerance.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comyoutube.com This reaction is widely used for the arylation and alkylation of heterocyclic compounds, including pyridines. nih.gov

For dihalopyridines, selective cross-coupling at a specific position can be achieved by carefully choosing the palladium catalyst, ligands, and reaction conditions. nih.gov For instance, in the case of 2,4-dichloropyridines, C4-selective Suzuki-Miyaura coupling can be achieved with high selectivity using specific palladium/N-heterocyclic carbene (NHC) catalyst systems or even under ligand-free conditions with the addition of a phase-transfer catalyst. nih.gov The choice of ligand is crucial; for example, a bulky monophosphine ligand can promote C4-selectivity, while a diphosphine ligand can favor C2-coupling. nih.gov

The Suzuki-Miyaura reaction has been successfully applied to various halopyridines and haloquinolines, with the choice of phosphine (B1218219) ligand being essential for good yields. nih.gov While triphenylphosphine (B44618) is effective for many substrates, sterically hindered ligands are sometimes necessary for less reactive chloro-substituted pyridines. nih.gov The development of novel palladium catalysts, including those with nitrile-functionalized NHC ligands, continues to expand the scope and efficiency of the Suzuki-Miyaura coupling for the synthesis of complex pyridine derivatives. nih.gov

Table 1: Summary of Synthetic Approaches for this compound

| Synthetic Approach | Key Features | Relevant Sections |

| Halogenation and Amination | Sequential introduction of halogen and amino groups. | 2.1.1. |

| Regioselective Synthesis | Control of substituent positions on the pyridine ring. | 2.1.2. |

| Precursor-based Synthesis | Utilization of 2-Amino-6-chloropyridine as a starting material. | 2.1.3. |

| Palladium-Catalyzed Suzuki-Miyaura Coupling | Formation of C-C bonds for arylation/alkylation. | 2.2.1.1. |

Copper-Catalyzed C-N Bond-Forming Reactions

The synthesis of aryl amines from aryl halides is frequently accomplished through copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type or Goldberg reactions. wikipedia.org These reactions are a cornerstone of synthetic chemistry for forming C-N bonds and are applicable to the synthesis of halogenated pyridinamines. The general mechanism involves the copper-promoted conversion of an aryl halide, such as a dihalogenated pyridine, into an aryl amine in the presence of an amine nucleophile. wikipedia.org

The process typically involves a copper(I) species, which can be generated in situ, reacting with the aryl halide. wikipedia.org While traditional Ullmann conditions often required stoichiometric amounts of copper and high temperatures (frequently over 200°C) in polar solvents like N-methylpyrrolidone or nitrobenzene, significant advancements have been made. wikipedia.org Modern methods employ soluble copper catalysts, such as copper(I) iodide (CuI), often in the presence of a ligand to facilitate the reaction under milder conditions. wikipedia.orgfrontiersin.org

The Goldberg reaction, a specific type of Ullmann condensation for forming C-N bonds, is an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. wikipedia.org The reactivity of the aryl halide follows the expected trend, with aryl iodides being more reactive than aryl chlorides. wikipedia.org The presence of electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org Ligands play a crucial role in improving the efficiency and scope of these reactions. Diamines and amino acids, in particular, have been shown to be effective in promoting copper-catalyzed C-N couplings, allowing for lower reaction temperatures and catalyst loadings. acs.orgnih.gov While the arylation of simple anilines is well-established, the coupling with heteroarylamines can be more challenging. nih.gov

Metal-Free Synthetic Methodologies for Halogenated Pyridinamines

While metal-catalyzed reactions are powerful, metal-free alternatives are gaining prominence due to cost and sustainability considerations. Several metal-free strategies exist for the synthesis of halogenated pyridinamines.

A classic and direct metal-free approach is the direct nucleophilic aromatic substitution (SNAr) of a halogenated pyridine with an amine. This method involves the halogenation of a pyridine derivative, followed by substitution with a suitable primary or secondary amine. rsc.org The reaction is regioselective and operationally simple, providing straightforward access to the desired aminopyridine. rsc.org

Another innovative metal-free route proceeds via pyridine N-oxides. In this method, the pyridine N-oxide is reacted with an activated isocyanide. nih.gov This process facilitates the synthesis of 2-aminopyridines and is notable for its tolerance of a variety of functional groups, including strongly electron-withdrawing groups like nitro and cyano, for which other methods may fail. nih.gov

A distinct strategy involves the amination of pyridines through heterocyclic phosphonium (B103445) salts. This process begins with the activation of a pyridine C-H bond to form a phosphonium salt, which can then be reacted with sodium azide (B81097) to yield an iminophosphorane. nih.gov This intermediate is a versatile precursor to various nitrogen-containing functional groups. The appeal of this method lies in its use of C-H bonds as synthetic precursors, its precise regioselectivity, and its unique scope compared to methods that rely on pre-halogenated heterocycles. nih.gov Furthermore, electrochemical methods have been developed for the C-H amination of aromatic compounds, which proceed without metal catalysts or harsh chemical reagents. acs.org

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst, Ligand, and Base Effects

The efficiency of synthetic routes to halogenated pyridinamines is highly dependent on the careful optimization of reaction parameters. These include temperature, solvent, the nature of the catalyst and any associated ligands, and the choice of base.

For copper-catalyzed C-N coupling reactions , modern advancements have focused on developing ligand systems that allow for milder conditions. The use of l-proline (B1679175) or N,N-dimethylglycine as ligands can facilitate Ullmann-type reactions at significantly lower temperatures (80–90 °C) with catalytic amounts of copper (as low as 2–20 mol%). acs.org Deep eutectic solvents have also emerged as environmentally benign reaction media that can promote the reaction smoothly at moderate temperatures (60–100°C) with 10 mol% CuI catalyst loading, often without the need for an additional ligand. frontiersin.org The choice of base is also critical, with inorganic bases like potassium carbonate (K₂CO₃) being effective for aliphatic amines, while stronger bases like potassium tert-butoxide (t-BuOK) are often required for aromatic amines. frontiersin.org

| Parameter | Condition | Effect | Source |

|---|---|---|---|

| Catalyst System | CuI / L-proline | Allows reaction at 80-90 °C with 2-20 mol% catalyst. | acs.org |

| Catalyst System | CuI / N,N-dimethylglycine | Promotes coupling under relatively mild conditions. | acs.org |

| Solvent | Deep Eutectic Solvents | Enables reaction at 60-100 °C, often ligand-free, and offers a greener alternative. | frontiersin.org |

| Base | K₂CO₃ or t-BuOK | Base choice is dependent on the amine nucleophile (aliphatic vs. aromatic). | frontiersin.org |

In metal-free methodologies , optimization is equally crucial. For the synthesis of 2-aminopyridines from pyridine N-oxides, reaction conditions have been systematically studied. A 3:1 mixture of acetonitrile (B52724) (MeCN) and dimethylformamide (DMF) was found to be an effective solvent system. nih.gov The reaction can be driven either by conventional heating (105 °C) or through microwave irradiation (150 °C), with the latter often leading to shorter reaction times. nih.gov The choice of an activator is key to the reaction's success. nih.gov

| Entry | Activator | Solvent | Conditions | Result | Source |

|---|---|---|---|---|---|

| 1 | None | 3:1 MeCN/DMF | - | No conversion | nih.gov |

| 2 | TMSOTf | 3:1 MeCN/DMF | Microwave, 150 °C, 15 min | Good conversion and yield | nih.gov |

| 3 | TMSOTf | 3:1 MeCN/DMF | Conventional Heat, 105 °C, 4 h | Successful conversion | nih.gov |

Industrial Scale Synthesis and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of scalability, efficiency, purity, and environmental impact.

Scalability Considerations for this compound Production

Scaling up a synthetic route involves addressing challenges such as heat transfer, reaction time, reagent addition, and product isolation. A process that is feasible on a lab bench may not be practical or safe on a larger scale. For instance, demonstrating a reaction's viability on a gram-scale is an important first step to prove its scaled-up applicability. rsc.org The development of synthetic methods that are amenable to late-stage functionalization is particularly valuable in process chemistry, as it allows for the diversification of complex molecules in the final steps of a synthesis. rsc.org

Efficiency and Purity in Large-Scale Synthesis

High efficiency and purity are paramount in industrial synthesis to ensure economic viability and meet regulatory standards. The optimization of reaction conditions directly translates to improved efficiency and purity on a large scale. By utilizing refined catalytic systems, such as copper catalysts with specific ligands, it is possible to achieve high yields under milder conditions, which simplifies purification and reduces the formation of byproducts. acs.org The development of robust synthetic routes that consistently deliver the final product with high purity is a key goal of process development.

Environmental Impact and Sustainability in Manufacturing Processes

Modern chemical manufacturing places a strong emphasis on green chemistry principles to minimize environmental impact. researchgate.netbiosynce.com For the synthesis of pyridine derivatives, this involves several strategies. The use of environmentally friendly solvents, such as deep eutectic solvents, or developing solvent-free reaction conditions can significantly reduce volatile organic compound (VOC) emissions. frontiersin.orgresearchgate.netrsc.org

Catalysis is a fundamental pillar of green chemistry. biosynce.com Employing highly efficient catalysts, such as the iron-based catalysts used for some pyridine syntheses, or developing metal-free pathways, reduces reliance on expensive and potentially toxic heavy metals. rsc.orgacs.org Furthermore, designing processes that operate at lower temperatures and with shorter reaction times, often achieved through microwave-assisted synthesis or optimized catalysis, leads to lower energy consumption and a more sustainable manufacturing footprint. nih.gov The ideal industrial process is atom-economical, minimizing waste by incorporating the maximum number of atoms from the reactants into the final product. rsc.org

Chemical Reactivity and Derivatization of 5 Bromo 6 Chloropyridin 2 Amine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring System

The pyridine ring in 5-Bromo-6-chloropyridin-2-amine is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is further enhanced by the presence of the electron-withdrawing halogen atoms.

Displacement of Halogen Atoms by Various Nucleophiles

The bromine and chlorine atoms on the pyridine ring can be displaced by a variety of nucleophiles. The position of substitution is influenced by the reaction conditions and the nature of the nucleophile. Generally, the bromine atom at the 5-position is more readily substituted than the chlorine atom at the 6-position. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Common nucleophiles used in these reactions include amines, alkoxides, and thiols. For instance, reaction with amines in the presence of a base like potassium carbonate in a solvent such as dimethyl sulfoxide (B87167) (DMSO) leads to the formation of 5-amino-6-chloropyridin-2-amine derivatives. Similarly, alkoxides, generated from alcohols and a strong base like sodium hydride, can displace the bromine to form 5-alkoxy-6-chloropyridin-2-amines. Thiol displacement, often catalyzed by copper(I) iodide and L-proline (B1679175), yields 5-sufanyl-6-chloropyridin-2-amine compounds.

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Amines | K₂CO₃, DMSO, 70–90°C, 24h | 5-Amino-6-chloropyridin-2-amine | 72–87 |

| Alkoxides | NaH, ROH, THF, 0°C to RT | 5-Alkoxy-6-chloropyridin-2-amine | 65–78 |

| Thiols | CuI, L-proline, DMF, 80°C | 5-Sulfanyl-6-chloropyridin-2-amine | 58–70 |

Influence of Substituent Effects on Reactivity and Regioselectivity

The existing substituents on the pyridine ring, namely the amino group and the two halogen atoms, play a crucial role in directing the outcome of nucleophilic substitution reactions. The amino group at the 2-position is an electron-donating group, which can influence the electron density of the pyridine ring. However, the strong electron-withdrawing effects of the halogens at positions 5 and 6 dominate, making the ring electron-deficient and thus activated towards nucleophilic attack.

The regioselectivity of the substitution is a key aspect. The bromine atom at the C5 position is generally more reactive towards nucleophilic displacement than the chlorine atom at C6. This preferential reactivity is a combination of electronic and steric factors. The C-Br bond is weaker than the C-Cl bond, making it easier to break. Furthermore, steric hindrance from the chlorine atom at C6 and the amino group at C2 can direct incoming nucleophiles to the more accessible C5 position. The amine group at the 2-position enhances the nucleophilicity of the compound, making it more reactive in aromatic substitution reactions compared to analogs with other functional groups like a nitrile.

Electrophilic Aromatic Substitution Reactions on the Pyridine Moiety

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com For instance, nitration would involve reacting the compound with a mixture of nitric acid and sulfuric acid to introduce a nitro (NO₂) group onto the ring. youtube.com The position of the incoming electrophile would be determined by the combined directing influence of the amino, bromo, and chloro substituents.

Transformations Involving the Amino Functionality

The amino group at the 2-position is a versatile functional handle that can undergo a variety of chemical transformations.

Acylation and Alkylation of the Amine Group

The amino group of this compound can be readily acylated or alkylated. Acylation involves the reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amide. mnstate.edu This reaction is useful for introducing a variety of acyl groups and can also serve as a protecting strategy for the amino group.

Alkylation of the amino group can be achieved using alkyl halides. mnstate.edu Depending on the reaction conditions and the stoichiometry of the alkylating agent, mono- or poly-alkylation can occur. mnstate.educhemguide.co.uk For instance, reaction with an excess of an alkyl halide in the presence of a base can lead to the formation of a quaternary ammonium (B1175870) salt. mnstate.edu

Oxidation and Reduction Pathways of the Amino Group

The amino group can be subject to both oxidation and reduction, although these transformations are less commonly reported for this specific compound. Oxidation of the amino group would lead to various products depending on the oxidizing agent used, potentially forming nitroso or nitro derivatives.

A significant transformation of the amino group is its conversion into a diazonium salt. This is typically achieved by reacting the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). While potentially unstable, these diazonium salts are valuable intermediates that can be converted into a wide range of other functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer-type reactions. nih.gov A more recent method allows for the deaminative chlorination of aminoheterocycles using a pyrylium (B1242799) reagent and a chloride source, offering an alternative to traditional Sandmeyer reactions. nih.gov

Transition Metal-Catalyzed Functionalization of C-Br and C-Cl Bonds

The carbon-halogen bonds in this compound are susceptible to cleavage and functionalization through various transition metal-catalyzed reactions. The differential reactivity of the C-Br versus the C-Cl bond often allows for selective transformations. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling sequential functionalization.

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and this compound is an excellent substrate for such transformations.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org While specific examples utilizing this compound are not prevalent in the reviewed literature, the general mechanism is applicable. The reaction typically employs a Pd(0) catalyst, a base, and an activated alkene. Given the higher reactivity of the C-Br bond, initial coupling would be expected at the C5 position.

Sonogashira Reaction: This reaction creates a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org The Sonogashira coupling is widely used for its mild reaction conditions. wikipedia.org Research on related halopyridines, such as 6-bromo-3-fluoro-2-pyridinecarbonitrile, demonstrates successful Sonogashira coupling with a variety of functionalized terminal alkynes. soton.ac.uk In these cases, the reaction proceeds efficiently at the bromo-substituted position. soton.ac.uk This suggests that this compound would selectively react at the C5-Br bond to yield 5-alkynyl-6-chloropyridin-2-amine derivatives. The reaction tolerates numerous functional groups, including free alcohols and amines. soton.ac.ukresearchgate.net

| Reaction | Catalyst System | Substrates | General Conditions | Product Type |

| Sonogashira Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI) | This compound, Terminal Alkyne | Amine base (e.g., Et₃N, piperidine), Room temperature | 5-Alkynyl-6-chloropyridin-2-amine |

| Heck Reaction | Pd catalyst (e.g., Pd(OAc)₂), Phosphine (B1218219) ligand | This compound, Alkene | Base (e.g., Na₂CO₃, Et₃N), High temperature | 5-Alkenyl-6-chloropyridin-2-amine |

| Negishi Coupling | Pd or Ni catalyst | Organozinc reagent, this compound | Anhydrous solvent (e.g., THF, DMF) | 5-Alkyl/Aryl-6-chloropyridin-2-amine |

Negishi Reaction: The Negishi coupling enables the formation of C(sp²)-C(sp³) bonds by reacting an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This method has been successfully applied to a wide array of heteroaromatic halides for the synthesis of α-heteroaryl-α-amino acids. nih.gov The reaction of this compound with an appropriate organozinc reagent under Negishi conditions would be expected to functionalize the C5 position, providing access to 5-alkyl or 5-aryl derivatives.

Palladium-catalyzed cross-coupling methods are also employed for the formation of C-N bonds. The Buchwald-Hartwig amination, for instance, allows for the coupling of amines with aryl halides. While direct amination at the C5 or C6 position of this compound would compete with the existing amino group, protection of the primary amine could allow for subsequent C-N bond formation. Research on the amination of related scaffolds, such as 2-bromo-6-methylaminopyridine, has utilized Pd-catalyzed cross-coupling to link the pyridine core to other nitrogen-containing structures. georgiasouthern.edu This highlights the potential for further derivatization of the this compound scaffold through C-N bond-forming reactions, leading to more complex nitrogen-containing molecules. georgiasouthern.edugeorgiasouthern.edu

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

The functional groups on this compound make it an ideal starting material for constructing fused and complex heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. heteroletters.orgnih.gov The 2-aminopyridine (B139424) moiety is a common feature in many biologically active compounds.

Following an initial cross-coupling reaction at the C5-position (e.g., Sonogashira coupling to introduce an alkyne), the remaining chloro and amino groups can be utilized in subsequent cyclization reactions. For example, the 2-amino group can act as a nucleophile to react with a suitably functionalized substituent introduced at C5, leading to the formation of fused ring systems like pyrido[2,3-b]pyrazines or other related heterocycles.

Similarly, the 2-amino-6-chloropyridine (B103851) core can undergo cyclization. For instance, electrochemical cross-coupling of related 4-amino-6-chloropyrimidines with aryl halides has been shown to produce 4-amino-6-arylpyrimidines, demonstrating a method to functionalize the carbon bearing the chlorine atom. nih.gov This suggests that after a potential initial functionalization at the C-Br bond, the C-Cl bond can be targeted to build more complex structures. The resulting di-substituted 2-aminopyridine can then be a precursor for various annulation strategies to form polycyclic aromatic systems.

| Precursor | Reaction Type | Resulting Heterocycle |

| 5-Alkynyl-6-chloropyridin-2-amine | Intramolecular Cyclization | Fused Pyridine Systems (e.g., Pyrido-imidazoles) |

| Di-substituted 2-aminopyridine | Annulation/Condensation | Polycyclic Heterocycles |

| 2-aminopyridine derivatives | Sandmeyer-type reaction | Halogenated pyridines for further functionalization |

Spectroscopic Characterization Methodologies for 5 Bromo 6 Chloropyridin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govnih.gov

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics. For a molecule like 5-Bromo-6-chloropyridin-2-amine, with its distinct electronic environment due to multiple halogen and amine substituents, NMR is crucial for unambiguous characterization. nih.gov

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In this compound, the pyridine (B92270) ring contains two protons. These protons are expected to be in different chemical environments due to the influence of the adjacent bromine, chlorine, and amine groups.

The spectrum would likely show two distinct signals in the aromatic region (typically 6.0-8.5 ppm). These two protons, being on adjacent carbons (C3 and C4), would couple with each other, resulting in each signal appearing as a doublet. The chemical shift of each proton is influenced by the electron-withdrawing or donating effects of the nearby substituents. The amino group (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Based on analysis of the closely related compound 2-amino-5-bromopyridine (B118841), the proton signals for this compound can be predicted. nih.gov The addition of an electronegative chlorine atom at the C6 position is expected to deshield the adjacent C-H proton, shifting its signal further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~ 6.5 - 7.0 | Doublet (d) |

| H-4 | ~ 7.5 - 8.0 | Doublet (d) |

| -NH₂ | Variable (e.g., ~ 4.5 - 5.5) | Broad Singlet (br s) |

¹³C NMR spectroscopy is used to determine the carbon framework of a molecule. For this compound, five distinct signals are expected, one for each of the five carbon atoms in the pyridine ring. The chemical shifts of these carbons are highly dependent on their local electronic environment.

Carbons bonded to electronegative atoms (C2, C5, C6): The carbons directly attached to the nitrogen (C2, C6), bromine (C5), and chlorine (C6) atoms are significantly influenced. The C2 carbon, bonded to two nitrogen atoms (one in the ring, one in the amine group), would appear at a specific chemical shift. The C5 and C6 carbons, bonded to bromine and chlorine respectively, would have their resonances shifted downfield.

Other ring carbons (C3, C4): The remaining carbons (C3 and C4) would appear at chemical shifts typical for aromatic carbons, influenced by their position relative to the various substituents.

Analysis of related structures like 2-amino-5-bromopyridine and 2-amino-5-chloropyridine (B124133) provides a basis for predicting the ¹³C NMR spectrum. nih.govnih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous compounds)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 158 - 162 |

| C-3 | ~ 110 - 115 |

| C-4 | ~ 140 - 145 |

| C-5 | ~ 105 - 110 |

| C-6 | ~ 148 - 152 |

For complex structures, one-dimensional NMR spectra can be ambiguous. Two-dimensional (2D) NMR techniques are employed to resolve these ambiguities by spreading the information across two frequency axes. ucl.ac.uk

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are spin-spin coupled to each other. libretexts.org In a COSY spectrum of this compound, a cross-peak would be observed connecting the signals of the H-3 and H-4 protons, definitively confirming their connectivity through three bonds. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of the H-3 signal to the C-3 signal and the H-4 signal to the C-4 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for assigning quaternary (non-protonated) carbons, such as C2, C5, and C6, by observing their correlations to the ring protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. youtube.com This is particularly useful for determining stereochemistry and conformation. libretexts.orgyoutube.com For this molecule, a NOESY spectrum could show a correlation between the amine (-NH₂) protons and the adjacent H-3 proton, providing key information about the molecule's 3D structure in solution. The Nuclear Overhauser Effect (NOE) is distance-dependent and provides a qualitative or quantitative measure of inter-proton distances, typically for protons within 5 Å of each other. ucl.ac.ukemory.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyresearchgate.netuni.lu

Vibrational spectroscopy probes the molecular vibrations of a sample, providing a fingerprint that is unique to the compound and informative of its functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. It is an excellent tool for identifying the presence of specific functional groups. For this compound, the key functional groups each have characteristic absorption bands.

Analysis of similar molecules like 2-amino-5-chloropyridine reveals expected vibrational frequencies. researchgate.netcore.ac.uk

Table 3: Characteristic FT-IR Absorption Bands for this compound (Based on data from analogous compounds researchgate.netcore.ac.uk)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3300 - 3500 |

| Primary Amine (-NH₂) | N-H Bending (Scissoring) | 1600 - 1650 |

| Aromatic Ring | C-H Stretching | 3000 - 3100 |

| Aromatic Ring | C=C and C=N Ring Stretching | 1400 - 1600 |

| Aryl Halide | C-Cl Stretching | 700 - 850 |

| Aryl Halide | C-Br Stretching | 500 - 650 |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is based on absorption, Raman is based on inelastic scattering. Vibrations that result in a change in polarizability are Raman active. Often, vibrations that are weak in IR are strong in Raman, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the pyridine ring and the carbon-halogen bonds. core.ac.uk

Table 4: Expected Raman Shifts for this compound (Based on data from analogous compounds nih.govcore.ac.uk)

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring | Symmetric Ring Breathing | ~ 850 - 880 |

| Aromatic Ring | C=C and C=N Stretching | 1350 - 1650 |

| Aryl Halide | C-Cl Stretching | 700 - 850 |

| Aryl Halide | C-Br Stretching | 500 - 650 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns.

For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum. The relative abundance of these isotopes (approximately 1:1 for bromine and 3:1 for chlorine) leads to a distinctive cluster of peaks for the molecular ion and any fragments containing these halogens. chemguide.co.ukdocbrown.info

While experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios (m/z) for various adducts can be calculated. These predictions are crucial for identifying the compound in complex mixtures during LC-MS analysis.

Table 1: Predicted m/z for Adducts of this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 206.93192 |

| [M+Na]⁺ | 228.91386 |

| [M-H]⁻ | 204.91736 |

| [M+NH₄]⁺ | 223.95846 |

Data sourced from PubChem predictions.

The fragmentation of halogenated pyridines under electron ionization (EI) typically involves the initial loss of a halogen atom or the cleavage of the pyridine ring. The stability of the resulting fragments dictates the observed fragmentation pattern. libretexts.orgresearchgate.net For this compound, likely fragmentation pathways would include the loss of a bromine radical (Br•), a chlorine radical (Cl•), or hydrogen cyanide (HCN) from the pyridine ring. The relative ease of cleavage would depend on the bond dissociation energies of the C-Br and C-Cl bonds.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions that dictate the crystal packing. wikipedia.org

Although a crystal structure for this compound is not publicly available, analysis of structurally similar compounds can provide valuable insights into its expected solid-state conformation. For instance, the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine , a related heterocyclic compound, reveals key structural features. In this molecule, the pyrimidine (B1678525) ring is essentially planar. The crystal packing is dominated by N-H···N hydrogen bonds, which connect the molecules into inversion dimers. These dimers are further linked into a two-dimensional network. rsc.org

Table 2: Crystallographic Data for 5-Bromo-2-chloropyrimidin-4-amine

| Parameter | Value |

|---|---|

| Formula | C₄H₃BrClN₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.0297 (1) |

| b (Å) | 8.1542 (2) |

| c (Å) | 13.4163 (3) |

| β (°) | 90.491 (2) |

Data from Acta Crystallographica Section E, 2013, E69, o583. rsc.org

Based on this and other studies of aminopyridines, it is anticipated that the crystal structure of this compound would also feature a planar pyridine ring. mdpi.com The amino group and the pyridinic nitrogen are expected to be key sites for hydrogen bonding, likely forming dimers or more extended supramolecular assemblies. mdpi.comnih.gov The presence of bromine and chlorine atoms may also lead to halogen bonding interactions, further influencing the crystal packing. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about the π-electron system and the effects of substituents on the electronic structure.

The UV-Vis spectrum of pyridine exhibits characteristic absorption bands corresponding to π→π* and n→π* transitions. researchgate.netnist.govsielc.com The substitution of the pyridine ring with an amino group and halogen atoms, as in this compound, is expected to cause a shift in the absorption maxima (λmax). The amino group, being an auxochrome, typically induces a bathochromic (red) shift, while the halogens can have a more complex effect.

The solvent in which the spectrum is recorded can also significantly influence the position of the absorption bands. researchgate.netnih.gov Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to solvatochromic shifts. For aminopyridines, hydrogen bonding interactions between the amino group and protic solvents can be particularly significant.

Table 3: UV-Vis Absorption Data for Related Pyridine Compounds

| Compound | λmax (nm) | Solvent |

|---|---|---|

| Pyridine | 254 | - |

| 1-pyridin-3-yl-ethylamine | 204, 258 | Acidic mobile phase |

Data compiled from various sources. docbrown.inforesearchgate.netsielc.com

For this compound, the combination of the electron-donating amino group and the electron-withdrawing halogen atoms would likely result in absorption maxima in the UV region, with the precise wavelengths being dependent on the solvent environment.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Chloropyridin 2 Amine

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of molecular structure, electronic properties, and reactivity.

Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems. It is widely used to predict the properties of molecules with a high degree of accuracy. For 5-bromo-6-chloropyridin-2-amine, DFT calculations can elucidate its geometry, electronic landscape, and vibrational modes.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, the pyridine (B92270) ring is expected to be largely planar. However, the presence of the amino group (-NH2) introduces the possibility of different conformations due to the rotation around the C-N bond.

Computational studies on similar pyridine derivatives, such as 2-amino-5-bromopyridine (B118841), have shown that the pyridine ring maintains a high degree of planarity. nih.gov For this compound, DFT calculations would typically be performed to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative) Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations. Specific experimental or calculated data for this molecule is not readily available in published literature.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-Br | 1.89 | C-C-Br | 119.5 |

| C-Cl | 1.74 | C-C-Cl | 120.1 |

| C-N (amino) | 1.37 | C-N-H | 118.0 |

| C-C (ring) | 1.39 - 1.41 | C-C-C (ring) | 118.5 - 121.0 |

Conformational analysis would further investigate the energy barrier to rotation of the amino group. This is important as the orientation of the amino group can influence intermolecular interactions, such as hydrogen bonding, which are crucial for the molecule's behavior in condensed phases.

The electronic properties of a molecule are key to understanding its reactivity and spectroscopic characteristics. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the presence of electronegative halogen atoms (bromine and chlorine) and the electron-donating amino group would significantly influence the energies of these frontier orbitals.

Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: The following data is illustrative and based on general principles of computational chemistry for similar molecules.

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the amino group due to the lone pairs of electrons. Positive potential would be expected around the hydrogen atoms of the amino group.

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which can be compared with experimental spectra to confirm its structure.

Each predicted frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds. For this compound, key vibrational modes would include the N-H stretching of the amino group, C-Br and C-Cl stretching, and various vibrations of the pyridine ring.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative) Note: The following data is illustrative and represents typical wavenumber ranges for the specified functional groups.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH2) | Symmetric Stretching | 3400 - 3500 |

| Amino (-NH2) | Asymmetric Stretching | 3300 - 3400 |

| Pyridine Ring | C=C/C=N Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. Fukui functions are a more localized reactivity descriptor, indicating the propensity of each atomic site in a molecule to undergo nucleophilic, electrophilic, or radical attack.

The Fukui function, f(r), is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. In practice, condensed Fukui functions are calculated for each atom in the molecule.

f+ indicates the reactivity towards a nucleophilic attack.

f- indicates the reactivity towards an electrophilic attack.

f0 indicates the reactivity towards a radical attack.

For this compound, the calculation of Fukui functions would pinpoint the specific atoms most likely to be involved in chemical reactions, providing valuable guidance for synthetic chemists.

Mulliken charge analysis is a method for partitioning the total electron density among the atoms in a molecule, providing an estimate of the partial atomic charges. This analysis helps to understand the electrostatic nature of the molecule and the distribution of charge within it.

The calculated Mulliken charges for this compound would reveal the electron-withdrawing effects of the bromine and chlorine atoms and the nitrogen atom in the pyridine ring, as well as the electron-donating nature of the amino group. This information is complementary to the MEP analysis and provides a quantitative picture of the charge distribution.

Table 4: Predicted Mulliken Atomic Charges for this compound (Illustrative) Note: The following data is illustrative and represents the expected charge distribution based on the electronegativity of the atoms.

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| N (amino) | -0.8 |

| C (attached to NH2) | +0.5 |

| N (ring) | -0.6 |

| Br | -0.1 |

Density Functional Theory (DFT) Calculations for Molecular Properties

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational chemistry, enabling the study of the dynamic nature of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations provide a detailed view of conformational changes and intermolecular interactions, which are crucial for understanding a molecule's biological activity and material properties. nih.govmdpi.com

When studying the interaction of this compound with a biological target, such as a protein, MD simulations can model the dynamic process of binding. nih.govfrontiersin.org These simulations can reveal the key amino acid residues involved in the interaction, the stability of the resulting complex, and the role of solvent molecules in mediating the binding. frontiersin.org For instance, the amino group and the heterocyclic nitrogen atom of the pyridine ring can act as hydrogen bond donors and acceptors, respectively, forming crucial interactions within a protein's binding site. mdpi.comacs.org The bromine and chlorine substituents also contribute to the interaction profile through halogen bonding and hydrophobic interactions.

A hypothetical MD simulation of this compound with a target protein might reveal the following types of interactions:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Serine, Threonine, Tyrosine |

| Halogen Bond | Phenylalanine, Tyrosine, Tryptophan (with their aromatic rings) |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine |

This table represents a hypothetical scenario of interactions that could be identified through molecular dynamics simulations.

By analyzing the trajectories from MD simulations, researchers can calculate binding free energies, providing a quantitative measure of the affinity of this compound for its target. This information is invaluable for lead optimization in drug discovery, allowing for the rational design of derivatives with improved binding and, consequently, enhanced biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is a key component of modern drug design and risk assessment, as it allows for the prediction of the activity of novel compounds without the need for immediate synthesis and testing. mdpi.com

The development of a QSAR model for aminopyridine derivatives, including this compound, would involve several key steps. First, a dataset of aminopyridine compounds with known biological activities (e.g., enzyme inhibition, antibacterial activity) is compiled. nih.govccsenet.org For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges, dipole moment), and topological features (e.g., molecular connectivity indices). nih.govresearchgate.net

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms like artificial neural networks (ANN), a mathematical equation is derived that correlates the molecular descriptors with the observed biological activity. nih.gov

A hypothetical QSAR model for the biological activity of aminopyridine derivatives might take the following form:

Biological Activity (e.g., pIC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn*(Descriptor n)**

Where 'c' represents the coefficients determined from the regression analysis.

The predictive power of the QSAR model is then validated using both internal and external sets of compounds. A statistically robust and validated QSAR model can then be used to predict the biological activity of new, untested compounds like this compound. By inputting the calculated descriptors for this molecule into the QSAR equation, a predicted activity value can be obtained.

Below is a hypothetical table of molecular descriptors that could be used in a QSAR study of aminopyridine derivatives:

| Descriptor | Description |

| XLogP3-AA | A measure of the molecule's lipophilicity. nih.gov |

| Molecular Weight | The mass of one mole of the substance. nih.gov |

| Hydrogen Bond Donors | The number of hydrogen atoms attached to electronegative atoms. nih.gov |

| Hydrogen Bond Acceptors | The number of electronegative atoms with lone pairs. |

| Topological Polar Surface Area (TPSA) | The surface area of polar atoms in a molecule. |

| Dipole Moment | A measure of the overall polarity of the molecule. |

This table provides examples of descriptors commonly used in QSAR modeling.

QSAR studies on related pyridine and pyrimidine (B1678525) derivatives have successfully predicted a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net These studies highlight the importance of specific structural features for activity. For this compound, a QSAR model could help to rationalize the contribution of the bromo and chloro substituents at positions 5 and 6, respectively, to its potential biological profile. This predictive capability is a powerful tool for prioritizing the synthesis of the most promising candidates in a drug discovery pipeline, thereby saving time and resources.

Applications in Medicinal Chemistry and Biological Sciences

5-Bromo-6-chloropyridin-2-amine as a Key Intermediate in Drug Discovery and Development

This compound is recognized as a key heterocyclic building block in synthetic and medicinal chemistry. sigmaaldrich.comsigmaaldrich.com Its structural framework, containing a pyridine (B92270) core with amino, bromo, and chloro substituents, offers multiple points for chemical modification. This allows chemists to systematically alter the molecule's properties to achieve desired biological effects. The compound is primarily used not as a final therapeutic agent itself, but as a crucial starting material or intermediate for creating more complex molecules with potential applications in pharmaceutical drug therapy development. 1stsci.com The presence of the bromo and chloro groups allows for various cross-coupling reactions, while the amino group can be readily functionalized, making it a versatile precursor for generating libraries of novel compounds for biological screening.

Derivatization for Enhanced Biological Activity and Selectivity

The core structure of this compound is strategically modified, or "derivatized," to enhance the biological activity and selectivity of the resulting compounds. The bromo and chloro atoms are particularly useful as they can be replaced by other functional groups through catalytic cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of various aryl or heteroaryl groups.

A clear example of this strategy is seen in the synthesis of potent kinase inhibitors. In one study, a structurally similar starting material, 2-amino-5-bromo-3-iodopyridine, was used. acs.org The iodine atom was first replaced with a 3,4,5-trimethoxyphenyl group via a Suzuki reaction. Subsequently, the remaining bromine atom was used as a handle for a second Suzuki reaction to introduce a wide range of different boronic acids. acs.org This systematic derivatization at the halogen site allowed researchers to explore how different aromatic groups at that position affected the molecule's ability to bind to and inhibit the target enzyme, leading to the identification of compounds with optimized potency. acs.org This same principle of using halogen atoms for sequential, selective modifications is a cornerstone of how this compound is employed to build novel molecular architectures.

Investigation of Bioactive Properties of Derivatives

Derivatives synthesized from the this compound scaffold have been investigated for a range of biological activities, most notably as inhibitors of key enzymes involved in disease processes.

The 2-aminopyridine (B139424) moiety is a well-established pharmacophore for the development of kinase inhibitors. Kinases are critical enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Derivatives of halogenated aminopyridines have been successfully developed into potent inhibitors of several kinases.

For instance, research on Activin receptor-like kinase 2 (ALK2) inhibitors, a target for the rare genetic disorder Fibrodysplasia Ossificans Progressiva, utilized a 3,5-diaryl-2-aminopyridine scaffold. acs.org The synthesis began with a related bromo-iodinated aminopyridine, where sequential Suzuki couplings were used to build the final diaryl structure. acs.org These compounds were shown to be potent inhibitors of the ALK2 enzyme. Molecular docking studies revealed that the 2-aminopyridine core plays a crucial role by forming key hydrogen bonds within the ATP-binding pocket of the kinase, while the derivatized aryl groups occupy adjacent hydrophobic pockets, contributing to the high binding affinity. acs.org

The broader 2-aminopyridine chemical class has been explored for its inhibitory activity against a wide array of other targets, including enzymes essential for bacterial survival, highlighting the versatility of this scaffold. nih.gov

Table 1: Examples of Kinase Inhibition by Aminopyridine-based Derivatives

| Derivative Class | Target Enzyme | Disease Area | Synthetic Precursor Example |

|---|---|---|---|

| 3,5-Diaryl-2-aminopyridines | Activin receptor-like kinase 2 (ALK2) | Fibrodysplasia Ossificans Progressiva | 2-Amino-5-bromo-3-iodopyridine |

The primary mechanism by which many derivatives of this compound exert their effects is through binding to the active site of enzymes, particularly kinases. This interaction modulates the enzyme's function, effectively acting as a form of receptor modulation. Docking studies of 3,5-diarylpyridine inhibitors into the ALK2 kinase have shown that the compounds fit into the ATP-binding pocket, a type of receptor site on the enzyme. acs.org The binding mode involves specific hydrogen bonds and hydrophobic interactions that are critical for their inhibitory activity. acs.org While the focus has been heavily on enzyme targets, the inherent ability of these scaffolds to be customized suggests potential for development as ligands for other classes of receptors, although specific examples are less prevalent in the literature.

By inhibiting specific kinases, derivatives of this compound can effectively modulate the cellular signaling pathways that those kinases control. The inhibition of ALK2 by the 3,5-diaryl-2-aminopyridine derivatives directly interferes with the bone morphogenetic protein (BMP) signaling pathway. acs.org This pathway is crucial for bone and cartilage formation, and its inappropriate activation is the underlying cause of Fibrodysplasia Ossificans Progressiva. By blocking ALK2, these inhibitors can shut down this aberrant signaling cascade. Similarly, the development of inhibitors for other kinases, such as those involved in cell growth and proliferation, demonstrates the potential of these compounds to therapeutically intervene in a variety of signaling pathways implicated in cancer and other disorders.

Antimicrobial Activities of Derived Compounds

The 2-aminopyridine structure is a well-recognized pharmacophore that imparts significant antimicrobial properties. researchgate.net A number of drugs already on the market, such as the antibacterial sulfapyridine, contain this chemical motif. researchgate.net

Research has shown that derivatives of 2-aminopyridine can exhibit potent activity against a range of microbial pathogens. In one study, a series of new 2-amino-3-cyanopyridine (B104079) derivatives were synthesized and tested against various bacteria and yeasts. mdpi.comnih.gov The results were particularly noteworthy for a compound designated 2c , which demonstrated high activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, with a minimum inhibitory concentration (MIC) of just 0.039 µg/mL. mdpi.comnih.gov Other studies have confirmed that modifying the substitutions on the pyridine ring can lead to compounds with broad-spectrum activity against both bacteria and fungi. nih.gov For example, certain thiophenol derivatives of 2-aminopyridine have shown strong fungicidal and bactericidal effects. researchgate.net These findings underscore the potential of developing novel antimicrobial agents from scaffolds like this compound.

Table 2: Antimicrobial Activity of Selected 2-Aminopyridine Derivatives

| Compound Class | Test Organism | Activity Type | Notable Result |

|---|---|---|---|

| 2-Amino-3-cyanopyridines (e.g., Compound 2c) | Staphylococcus aureus, Bacillus subtilis | Antibacterial | MIC = 0.039 µg/mL |

| Thiophenol-substituted 2-aminopyridines | Phytopathogenic fungi and bacteria | Fungicidal & Bactericidal | Strongest activity in its series |

Antifungal Activities (e.g., Fusarium oxysporum)

There is currently no specific data in the reviewed scientific literature detailing the antifungal activity of this compound or its derivatives against the phytopathogenic fungus Fusarium oxysporum. Research into antifungal agents for F. oxysporum has explored a wide range of chemical structures, including quinolizidines and various natural product extracts, but has not specifically highlighted the bromo-chloro-pyridinamine scaffold. researchgate.netmdpi.comresearchgate.net

Biofilm Inhibition Studies

Investigations specifically targeting the biofilm inhibition properties of this compound are not available in the current body of scientific literature. Nevertheless, related heterocyclic structures are being explored for their anti-biofilm potential. Studies on multisubstituted pyrimidines have shown that certain derivatives can inhibit biofilm formation and disrupt established biofilms of Staphylococcus aureus. nih.gov Similarly, other 2,4-disubstituted pyridine derivatives have demonstrated efficacy against biofilm-forming tubercle bacilli. frontiersin.org These findings suggest that the broader structural class has potential in this area, though data on the specific subject compound is lacking.

Anticancer Potential of Derivatives

Derivatives based on a similar 5-bromo-aminopyrimidine core have shown significant promise in oncology research, particularly in the context of non-small cell lung cancer (NSCLC).

Inhibition of Cancer Cell Proliferation

Research has led to the synthesis of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives which have demonstrated potent anticancer activity. frontiersin.orgresearchgate.net These compounds were designed based on pharmacophore modeling of UNC51-like kinase 1 (ULK1), a key enzyme in autophagy. One of the most active compounds identified, known as compound 3s or ULK1-IN-2, effectively inhibited the proliferation of A549 human lung carcinoma cells. frontiersin.orgnih.govmedchemexpress.com

Autophagy Regulation via Kinase Inhibition (e.g., ULK1 inhibition)

A primary mechanism for the anticancer activity of these pyrimidine (B1678525) derivatives is the inhibition of ULK1 kinase. frontiersin.orgresearchgate.net ULK1 is a crucial initiator of autophagy, a cellular process that cancer cells can exploit to survive under stress. By inhibiting ULK1, these compounds block the autophagy process, leading to the accumulation of cellular waste and ultimately inducing programmed cell death (apoptosis) in cancer cells. frontiersin.orgnih.gov The derivative 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (compound 3s) was found to be a potent ULK1 inhibitor, demonstrating that it could simultaneously block autophagy and induce apoptosis in A549 cancer cells. frontiersin.orgresearchgate.net

Table 1: Anticancer Activity of a Key 5-Bromo-pyrimidin-2-amine Derivative

| Compound Name | Target Cell Line | Activity | IC₅₀ Value | Source |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (ULK1-IN-2 / compound 3s) | A549 (Non-small cell lung cancer) | Cytotoxic Effect / Proliferation Inhibition | 1.94 µM | medchemexpress.com |

| 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine (ULK1-IN-2 / compound 3s) | A549 (Non-small cell lung cancer) | ULK1 Kinase Inhibition / Autophagy Blockade | Potent | frontiersin.orgnih.gov |

Anti-Thrombolytic Activity Investigations

Research into novel pyridine derivatives has explored their potential as anti-thrombolytic agents, which are crucial for treating and preventing diseases caused by blood clots. A study involving derivatives of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) investigated their ability to lyse blood clots. nih.gov The findings indicate that the anti-thrombolytic activity is influenced by the nature of the substituents on the pyridine ring. nih.gov

One derivative, compound 2i , which features both chloro and fluoro substitutions on an attached aryl ring, showed the highest activity among the tested series. nih.gov In contrast, a derivative with only a single chloro substituent (2e ) exhibited the lowest activity. nih.gov Another compound from a different series, 4b , demonstrated the highest percentage of clot lysis in the study. nih.govresearchgate.net These results suggest that specific halogenation patterns can enhance the anti-thrombolytic properties of this class of compounds.

Table 2: Anti-Thrombolytic Activity of Pyridine Derivatives

| Compound ID | Parent Structure | Key Substituents | Clot Lysis (%) | Source |

| 2i | 5-Aryl-2-methylpyridin-3-amine | 3-chloro-4-fluorophenyl | 31.61% | nih.gov |

| 4b | N-(5-aryl-2-methylpyridin-3-yl)acetamide | 4-bromophenyl | 41.32% | nih.govresearchgate.net |

| 2e | 5-Aryl-2-methylpyridin-3-amine | 4-chlorophenyl | 2.82% | nih.gov |

| Streptokinase | (Positive Control) | N/A | 70.23% | nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Bromo-6-chloropyridin-2-amine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation and amination of pyridine precursors. For example, bromination of 6-chloropyridin-2-amine using reagents like N-bromosuccinimide (NBS) under controlled conditions. Optimization can include adjusting stoichiometry, temperature (e.g., 70–80°C), and catalysts (e.g., Lewis acids). A related synthesis for 6-Bromo-5-methylpyridin-2-amine achieved 56% yield using trifluoromethylsulfonic anhydride and pyridine in acetonitrile at 71°C, followed by ethanolamine quenching . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended.

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H NMR to identify amine protons (~5–6 ppm) and aromatic protons (downfield shifts due to electron-withdrawing Br/Cl).

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (expected m/z ~221/223 for [M+H] with Br/Cl isotopes).

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% by area). Reference standards for similar compounds (e.g., 5-Bromo-6-fluoropyridin-2-amine) show retention times of 8–10 minutes under these conditions .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at 0–6°C in airtight, light-protected containers. Avoid prolonged exposure to moisture, as halogenated pyridines may hydrolyze. For analogs like 5-Bromo-2-fluoropyridine, refrigeration (2–8°C) and desiccants (silica gel) are advised .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model electronic effects. Bromine’s electronegativity increases the electrophilicity of the C-5 position, making it susceptible to Suzuki-Miyaura coupling. Compare Fukui indices to identify reactive sites. Studies on 5-Bromo-2-methoxypyridine show C-Br bond dissociation energies of ~65 kcal/mol, guiding catalyst selection (e.g., Pd(PPh)) .

Q. What experimental design strategies resolve contradictions in reported reaction yields for halogenated pyridines?

- Methodological Answer : Employ factorial design to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For example, a 2 factorial design (temperature: 70°C vs. 80°C; solvent: DMF vs. acetonitrile; catalyst: 1 mol% vs. 2 mol% Pd) can identify optimal conditions. Analyze variance (ANOVA) to prioritize factors. A study on 6-Bromo-3-methoxypyridin-2-amine used this approach to improve yields from 56% to 72% .

Q. How do substituents (Br/Cl) influence the compound’s solubility and stability in aqueous vs. organic matrices?

- Methodological Answer : Assess logP values (estimated ~2.5 via ChemDraw) to predict hydrophobicity. Experimental solubility tests in DMSO, ethanol, and water (shake-flask method) can quantify stability. For analogs like 5-Bromo-2-chloropyrimidine, solubility in DMSO exceeds 50 mg/mL, while aqueous solubility is <1 mg/mL. Stability studies (TGA/DSC) show decomposition above 150°C .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies in NMR data for halogenated pyridines?

- Methodological Answer : Cross-reference coupling constants and chemical shifts with databases (e.g., SDBS). For example, the deshielded H-4 proton in this compound may appear at δ 8.2–8.5 ppm due to anisotropic effects. Compare with 5-Bromo-4-fluoro analogs (δ 8.0–8.3 ppm) to validate assignments .

Q. What strategies improve reproducibility in multi-step syntheses involving halogenated intermediates?

- Methodological Answer : Document strict moisture/oxygen-free conditions (Schlenk line for air-sensitive steps). Use in-situ monitoring (e.g., FTIR for intermediate formation). A study on 6-Bromo-5-methylpyridin-2-amine achieved 90% reproducibility by standardizing reaction quench times (13 hours) and workup protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.